molecular formula C12H12ClN3O2S2 B12141482 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12141482
M. Wt: 329.8 g/mol
InChI Key: NRCKLNHJCHQUHA-UHFFFAOYSA-N
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Description

This compound belongs to the dihydrothiazole-carboxamide class, characterized by a 2-sulfanylidene-thiazolidine core substituted with amino, methyl, and a 5-chloro-2-methoxyphenyl carboxamide group. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C12H12ClN3O2S2

Molecular Weight

329.8 g/mol

IUPAC Name

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H12ClN3O2S2/c1-16-10(14)9(20-12(16)19)11(17)15-7-5-6(13)3-4-8(7)18-2/h3-5H,14H2,1-2H3,(H,15,17)

InChI Key

NRCKLNHJCHQUHA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(SC1=S)C(=O)NC2=C(C=CC(=C2)Cl)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 5-chloro-2-methoxyaniline with a thioamide derivative under acidic conditions to form the thiazole ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a wide range of functionalized derivatives with varying biological activities.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: Its biological activity has been investigated for potential use as an antimicrobial or anticancer agent.

    Medicine: The compound’s therapeutic potential is being explored for the treatment of various diseases, including infections and cancer.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Key Structural Differences Reference
4-Amino-N-(2,6-dichlorophenyl)-3-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide 2,6-Dichlorophenyl substituent (vs. 5-chloro-2-methoxyphenyl); lacks methoxy group
4-Amino-N-(1,3-benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide Benzodioxole-methyl linker; 4-methoxyphenyl substituent (vs. 5-chloro-2-methoxyphenyl)
4-Amino-3-ethyl-N-(1-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide Ethyl group at position 3; phenylethyl carboxamide (vs. methyl and aryl substituents)
5-Amino-4-cyano-N-((3-methoxyphenyl)carbamoyl)-3-phenyl-2,3-dihydrothiophene-2-carboxamide Dihydrothiophene core (vs. dihydrothiazole); cyano and phenyl substituents

Key Observations :

  • Electron Effects : The 5-chloro-2-methoxyphenyl group in the target compound balances lipophilicity (via chloro) and solubility (via methoxy), whereas dichlorophenyl analogues (e.g., ) exhibit higher hydrophobicity.
  • Core Heterocycle : Dihydrothiazoles (target compound, ) show greater metabolic stability compared to dihydrothiophenes () due to sulfur’s oxidation resistance.
Physicochemical Properties
Property Target Compound 4-Amino-N-(2,6-dichlorophenyl) analogue 4-Amino-N-(benzodioxol-5-ylmethyl) analogue
LogP (Predicted) 3.2 4.1 2.8
Solubility (mg/mL) 0.15 (DMSO) 0.08 (DMSO) 0.25 (DMSO)
Melting Point (°C) 210–215 (decomp.) 228–230 195–198

Key Trends :

  • Methoxy groups improve aqueous solubility (target vs. ).
  • Benzodioxole-methyl substituents () reduce crystallinity, enhancing bioavailability.
Structure-Activity Relationships (SAR)
  • Position 3 Substituents : Methyl groups (target, ) favor enzymatic inhibition, while ethyl () or phenyl () groups reduce steric accessibility.
  • Aryl Carboxamide : Chloro and methoxy at positions 5 and 2 (target) optimize π-π stacking and hydrogen bonding in target binding pockets compared to dichloro () or benzodioxole () variants.

Biological Activity

4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 5-chloro-2-methoxyphenyl isocyanate and 4-methylbenzylamine. The intermediate formed undergoes further reaction with 2-mercaptoacetic acid to yield the final product. This synthetic route highlights the compound's structural complexity and its potential as a building block for more complex molecules in medicinal chemistry.

Biological Activity

Research indicates that this thiazole derivative exhibits a range of biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Properties

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds structurally similar to 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene have demonstrated efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) observed were comparable to standard antibiotics, indicating strong potential for therapeutic applications .

Anticancer Activity

In vitro studies suggest that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways. The presence of the thiazole ring is crucial for its interaction with cellular targets involved in proliferation and survival pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The thiazole moiety and the attached aromatic groups facilitate binding to enzymes or receptors, leading to modulation of biological pathways. For example, studies have indicated that compounds with similar structures can inhibit AMPA receptors, which are involved in neuroprotection and synaptic plasticity .

Comparative Studies

To understand the unique properties of 4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene, it is useful to compare it with other thiazole derivatives:

Compound NameStructureBiological ActivityMIC (μg/mL)
Compound AThiazoleAntimicrobial32.6
Compound BThiazoleAnticancer47.5
4-amino-N-(5-chloro-2-methoxyphenyl)-3-methyl-2-sulfanylidene Thiazole Antimicrobial & Anticancer Varies

These comparisons illustrate that while many thiazole derivatives exhibit similar activities, the specific substitutions in our compound may enhance its efficacy against certain pathogens or cancer cell lines.

Case Studies

A notable study evaluated the effects of thiazole-carboxamide derivatives on AMPA receptor modulation. The findings suggested that these compounds could significantly alter receptor desensitization kinetics, which may contribute to their neuroprotective effects . Another study focused on the antimicrobial efficacy against resistant strains of bacteria, demonstrating that specific modifications in the thiazole structure could enhance activity against E. coli and Pseudomonas aeruginosa.

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